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Compound of Interest

Compound Name: Leustroducsin C

Cat. No.: B15574867

Introduction

Leustroducsins are a family of natural products first isolated from the culture broth of the soil
bacterium Streptomyces platensis SANK 60191 in 1993.[1][2] This family, which includes
Leustroducsins A, B, and C, belongs to the broader class of phoslactomycin-type antibiotics.[1]
[2] These molecules have garnered significant interest from the scientific community due to
their unique and complex molecular architecture and their potent biological activities.

Structurally, Leustroducsins are characterized by a polyunsaturated acyclic chain, an a,3-
unsaturated &-lactone ring, a phosphate ester, an amino group-containing side chain, and a
terminal cyclohexane ring.[3][4] The primary structural differences among the members of the
Leustroducsin family lie in the substitution pattern of this cyclohexane moiety.[4]

Leustroducsins exhibit a range of biological effects, including antibacterial, antifungal, and
antitumor activities.[1][2] A key mechanism of their action is the potent and selective inhibition
of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme in the regulation of
cellular growth and signal transduction.[1][2] This inhibitory action makes Leustroducsin C
and its analogues valuable tools for chemical biology and potential leads for drug development.

This guide provides a detailed examination of the chemical structure of Leustroducsin C,
including its physicochemical properties, spectroscopic data, and relevant experimental
protocols for its isolation and synthesis.
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Chemical Structure and Physicochemical Properties

Leustroducsin C is an organophosphorus compound with a complex, highly functionalized
linear structure. Its molecular formula has been determined as C3aHss010NP, corresponding to
a molecular weight of 669.[4] The core structure features multiple stereocenters, conjugated
dienes, a six-membered unsaturated lactone, and a phosphate ester, making it a challenging
synthetic target.

Table 1: Physicochemical Properties of Leustroducsin C

Property Value Reference
Molecular Formula C34Hs6010NP [4]
Molecular Weight 669 [4]

Family Phoslactomycin [1][2]
Producing Organism :;rf;);omyces platensis SANK e

a,B-unsaturated &-lactone,
Key Structural Motifs phosphate ester, conjugated [3114]
diene, cyclohexane ring

Spectroscopic Data for Structural Elucidation

The definitive structure of Leustroducsin C and its relatives was established through extensive
spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS). While a complete, assigned NMR dataset for Leustroducsin C is not
readily available in the cited literature, the data for the closely related and extensively studied
Leustroducsin B provides a representative example of the spectroscopic characteristics of this
family. The following tables summarize typical chemical shifts observed for the core structure.

Table 2: Representative 13C NMR Spectroscopic Data (Leustroducsin Core)
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Typical Chemical Shift (d,

Carbon Position Functional Group
ppm)

Carbonyl (Lactone) 165 - 180 Ester

Olefinic 105 - 150 Alkene / Diene

Oxygenated (C-0) 60 - 90 Alcohol / Ether / Ester

Aliphatic (C-C) 10-50 Alkyl Chain / Cyclohexane

Note: Chemical shifts are approximate and vary based on solvent and specific molecular
structure. Data is generalized from typical values for organic functional groups.[5][6]

Table 3: Representative *H NMR Spectroscopic Data (Leustroducsin Core)

Typical Chemical Shift (d,

Proton Type Functional Group
ppm)

Olefinic (C=C-H) 50-75 Alkene / Diene

Oxygenated (CH-O) 3.5-55 Alcohol / Ether / Ester

Aliphatic (CH, CHz, CH3) 0.8-25 Alkyl Chain / Cyclohexane

Note: Chemical shifts are approximate and vary based on solvent and specific molecular
structure. Data is generalized from typical values for organic functional groups.[7]

Experimental Protocols
Isolation and Purification of Leustroducsins

The isolation of Leustroducsins from Streptomyces platensis fermentation broth is a multi-step

process involving extraction and chromatography.[4]
Protocol Overview:

o Fermentation:Streptomyces platensis SANK 60191 is cultured in a suitable nutrient medium

until a sufficient concentration of Leustroducsins is produced.
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o Extraction: The culture broth is harvested, and the active metabolites are extracted from the
supernatant using an organic solvent such as ethyl acetate.[4]

o Concentration: The organic extract is concentrated under reduced pressure to yield a crude
extract.

o Chromatographic Purification: The crude extract is subjected to a series of chromatographic
separations to isolate the individual Leustroducsin compounds. This typically involves:

o Gel Filtration Chromatography: To separate compounds based on size.[2]

o Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC): A high-
resolution technique to separate the closely related Leustroducsins A, B, and C from one
another.[4]

o Purity Analysis: The purity of the isolated fractions is assessed using analytical HPLC and
spectroscopic methods.
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Fig 1. General workflow for the isolation and purification of Leustroducsin C.
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Total Synthesis Strategy

The total synthesis of Leustroducsins is a significant challenge that has been met through
convergent strategies, where different fragments of the molecule are synthesized separately
and then coupled together.[3][8][9] A common approach divides the molecule into three key
fragments: a western fragment (the lactone), a central fragment, and an eastern fragment (the
cyclohexane).[3]

Key Synthetic Reactions:

o Nozaki-Hiyama-Kishi (NHK) Reaction: Used for the crucial coupling of the central and
western fragments.[8][9]

» Wittig and Stille Coupling Reactions: Employed to connect the eastern cyclohexane-
containing fragment.[8][9]

o Asymmetric Reactions: Sharpless asymmetric dihydroxylation and Diels-Alder reactions are
used to establish the correct stereochemistry in the fragments.[8][9]

» Final Phosphorylation: The phosphate group is typically introduced in the final stages of the
synthesis.[8][9]
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Fig 2. A convergent three-fragment strategy for Leustroducsin total synthesis.
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Biological Activity and Signaling Pathway

The primary molecular target of Leustroducsin C is the serine/threonine phosphatase PP2A.
[1][2] Protein phosphatases and protein kinases act in opposition to control the phosphorylation
state of substrate proteins, which is a fundamental mechanism for regulating a vast array of
cellular processes. By inhibiting PP2A, Leustroducsin C prevents the dephosphorylation of
PP2A's substrate proteins, thereby prolonging their phosphorylated, and often activated, state.
This can lead to downstream effects such as the induction of cytokine production and the

regulation of cell growth.[1]
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Fig 3. Mechanism of action of Leustroducsin C via inhibition of PP2A.
Conclusion
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Leustroducsin C is a structurally complex and biologically active natural product with
significant potential in biomedical research. Its core structure, featuring a unique combination of
functional groups, has made it a subject of extensive synthetic efforts. The elucidation of its
structure relied on sophisticated spectroscopic techniques, and its biological activity is centered
on the potent inhibition of the critical cellular regulator, PP2A. The continued study of
Leustroducsin C and its analogues will undoubtedly provide further insights into cellular
signaling and may pave the way for new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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